1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene
Overview
Description
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene is a complex organic compound that features a benzene core flanked by two naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The process generally requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in biological systems and materials science applications .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Another π-conjugated system used in organic electronics .
2,3-Dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine: Shares a similar naphtho[1,8-de][1,3,2]diazaborinine core but lacks the benzene linkage.
Properties
IUPAC Name |
3-[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20B2N4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,29-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOURSKHZRWYIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5NC6=CC=CC7=C6C(=CC=C7)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20B2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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